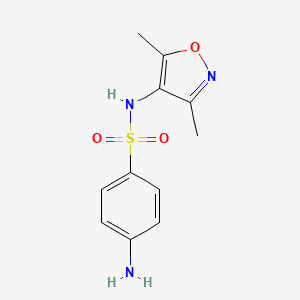![molecular formula C34H60Br2N4 B14506539 1,1'-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide CAS No. 64690-17-1](/img/structure/B14506539.png)
1,1'-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide is a synthetic organic compound known for its unique structure and properties It is characterized by a dodecane backbone with two pyridinium groups, each substituted with a hexylamino group, and is paired with two bromide ions
准备方法
The synthesis of 1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide typically involves a multi-step process. One common method includes the following steps:
Formation of the Dodecane Backbone: The dodecane backbone is synthesized through a series of reactions, starting with the appropriate dodecane precursor.
Substitution with Pyridinium Groups: The dodecane backbone is then reacted with pyridine derivatives to introduce the pyridinium groups.
Introduction of Hexylamino Groups: The pyridinium groups are further modified by introducing hexylamino groups through nucleophilic substitution reactions.
Formation of the Dibromide Salt: Finally, the compound is converted into its dibromide salt form by reacting with hydrobromic acid or another bromide source.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反应分析
1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The hexylamino and pyridinium groups can undergo substitution reactions with various nucleophiles or electrophiles, leading to a wide range of derivatives.
Complexation: The compound can form complexes with metal ions, which can be used in catalysis or material science applications.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is used in the development of new materials, such as polymers and surfactants, due to its amphiphilic nature.
作用机制
The mechanism of action of 1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide involves its interaction with molecular targets and pathways. The compound can interact with cell membranes, leading to changes in membrane permeability and potential disruption of cellular processes. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide can be compared with similar compounds such as:
1,1’-(1,12-Dodecanediyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one): This compound has a similar dodecane backbone but different functional groups, leading to distinct properties and applications.
1,12-Bis(maleimido)dodecane: This compound features maleimide groups instead of pyridinium and hexylamino groups, resulting in different reactivity and uses.
1,12-Bis((1-methylbenzimidazolium)-3-yl)dodecane dibromide: This compound has benzimidazolium groups, which confer different chemical and biological properties.
The uniqueness of 1,1’-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide lies in its specific combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
属性
CAS 编号 |
64690-17-1 |
|---|---|
分子式 |
C34H60Br2N4 |
分子量 |
684.7 g/mol |
IUPAC 名称 |
N-hexyl-1-[12-[4-(hexylamino)pyridin-1-ium-1-yl]dodecyl]pyridin-1-ium-4-amine;dibromide |
InChI |
InChI=1S/C34H58N4.2BrH/c1-3-5-7-17-25-35-33-21-29-37(30-22-33)27-19-15-13-11-9-10-12-14-16-20-28-38-31-23-34(24-32-38)36-26-18-8-6-4-2;;/h21-24,29-32H,3-20,25-28H2,1-2H3;2*1H |
InChI 键 |
QHDVJHZITNZETB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCNC1=CC=[N+](C=C1)CCCCCCCCCCCC[N+]2=CC=C(C=C2)NCCCCCC.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)
![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)
![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)
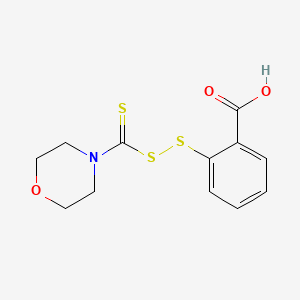
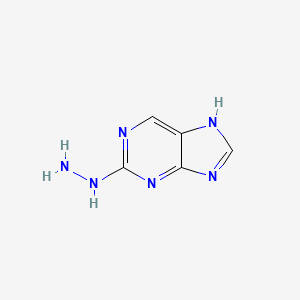
![1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B14506481.png)
![Naphtho[1,8-cd]-1,2-thiaselenole](/img/structure/B14506496.png)
![Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14506498.png)

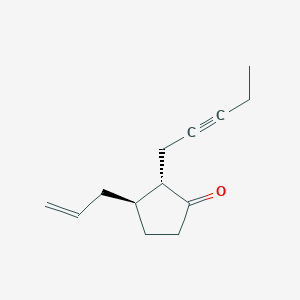
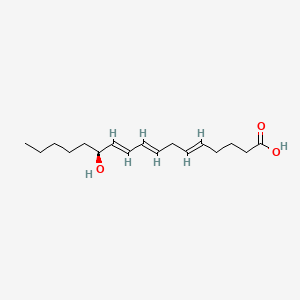
![N-[(4-Dodecylphenyl)methyl]naphthalen-1-amine](/img/structure/B14506511.png)
